N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N6O2S/c1-16(2)10-13-9(14-11(15-10)17(3)4)7-12-20(18,19)8-5-6-8/h8,12H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSBWHPKOXSTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2CC2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide typically involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with cyclopropanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane and acetonitrile, while catalysts such as triethylamine or pyridine may be employed to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted triazine compounds .
Scientific Research Applications
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on the Triazine Core
The triazine ring’s substituents significantly influence chemical reactivity, stability, and biological activity.
Sulfonamide Functional Group Variations
The sulfonamide moiety’s structure affects solubility, bioavailability, and target interactions.
Target Compound :
Analog 3 : N-[4-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide ()
- Group : Aryl-sulfonamide with piperazine and trifluoromethylpyridine substituents.
- Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, common in pharmaceutical designs. The piperazine linker improves solubility and flexibility, contrasting with the target compound’s rigid cyclopropane .
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a triazine ring substituted with dimethylamino groups and a cyclopropanesulfonamide moiety. Its molecular formula is with a molecular weight of approximately 264.33 g/mol. The presence of these functional groups is believed to contribute significantly to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can bind effectively to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects such as:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activity Studies
Recent studies have focused on the pharmacological properties of compounds with similar structures. Research indicates that this compound exhibits significant activity against various biological targets.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
- Anticancer Properties : Another investigation highlighted the compound's ability to inhibit the growth of cancer cells in vitro. It was found to induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Interaction Studies : Detailed kinetic studies revealed that this compound acts as a competitive inhibitor for specific enzymes involved in nucleotide synthesis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
